3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol
Description
3-({4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety with a pyrazolo[3,4-d]pyrimidine scaffold, making it a potential candidate for various biological applications.
Properties
Molecular Formula |
C21H20N6O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-[[4-(1,3-benzodioxol-5-ylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
InChI |
InChI=1S/C21H20N6O3/c28-10-4-9-22-21-25-19(24-14-7-8-17-18(11-14)30-13-29-17)16-12-23-27(20(16)26-21)15-5-2-1-3-6-15/h1-3,5-8,11-12,28H,4,9-10,13H2,(H2,22,24,25,26) |
InChI Key |
ORSVVVJJUPNKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C4C=NN(C4=NC(=N3)NCCCO)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL typically involves multiple steps, including the formation of the benzodioxole and pyrazolo[3,4-d]pyrimidine cores, followed by their coupling. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-({4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3-({4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Benzodioxole-containing compounds: These compounds feature the benzodioxole moiety and are known for their diverse pharmacological properties.
Uniqueness
3-({4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)PROPAN-1-OL is unique due to its combination of the benzodioxole and pyrazolo[3,4-d]pyrimidine scaffolds, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
